7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol

Hydrogen-bond donor count Physicochemical property differentiation Thiadiazole SAR

7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol (CAS 922505-49-5, molecular formula C₁₂H₉ClN₄O₃S₂, MW 356.8) is a synthetic quinoline–thiadiazole hybrid that incorporates a 5-chloroquinolin-8-ol (cloxyquin) core linked via a methylene-sulfonyl bridge to a 3-amino-1,2,4-thiadiazole ring. It belongs to a family of quinoline-based thiadiazole analogs that have been investigated for antileishmanial and α-amylase inhibitory activities.

Molecular Formula C12H9ClN4O3S2
Molecular Weight 356.8 g/mol
CAS No. 922505-49-5
Cat. No. B12918335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol
CAS922505-49-5
Molecular FormulaC12H9ClN4O3S2
Molecular Weight356.8 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C(C(=C2N=C1)O)CS(=O)(=O)C3=NC(=NS3)N)Cl
InChIInChI=1S/C12H9ClN4O3S2/c13-8-4-6(10(18)9-7(8)2-1-3-15-9)5-22(19,20)12-16-11(14)17-21-12/h1-4,18H,5H2,(H2,14,17)
InChIKeyKBDRJLHPFGYKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol (CAS 922505-49-5): Compound Class and Baseline Procurement Characteristics


7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol (CAS 922505-49-5, molecular formula C₁₂H₉ClN₄O₃S₂, MW 356.8) is a synthetic quinoline–thiadiazole hybrid that incorporates a 5-chloroquinolin-8-ol (cloxyquin) core linked via a methylene-sulfonyl bridge to a 3-amino-1,2,4-thiadiazole ring. It belongs to a family of quinoline-based thiadiazole analogs that have been investigated for antileishmanial [1] and α-amylase inhibitory [2] activities. The compound is commercially available at 97% purity and was originally deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) by InterBioScreen (supplier structure ID STOCK2S-78681) [3]. Structurally, it is one of a series of closely related analogs that differ only in the substitution at the 3-position of the 1,2,4-thiadiazole ring.

Why 3-Amino-1,2,4-Thiadiazole Substitution Cannot Be Assumed Interchangeable with 3-Unsubstituted or 3-Methoxy Analogs of 7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol


The quinoline-thiadiazole scaffold exhibits pronounced structure–activity relationship (SAR) sensitivity at the thiadiazole 3-position. Across published series of 20–30 analogs, small perturbations in substituent identity produce IC₅₀ differences spanning over four orders of magnitude—from sub-nanomolar to completely inactive [1][2]. In the α-amylase inhibitor series, seven of 30 analogs were classified as inactive, while the most potent reached IC₅₀ = 0.002 μM [1]. Similarly, in the antileishmanial series, only 16 of 20 analogs achieved meaningful inhibition (IC₅₀ 0.04–5.60 μM) against pentamidine (IC₅₀ = 7.02 μM), while four analogs showed substantially weaker activity [2]. The 3-amino-1,2,4-thiadiazole variant (target compound) differs from the 3-unsubstituted analog (CAS 922505-47-3) and the 3-methoxy analog (CAS 922505-48-4) by introducing a hydrogen-bond-donating NH₂ group at a position critical for target binding, as demonstrated by molecular docking studies showing that substituents at this position directly engage active-site residues [1][2]. Generic substitution among these analogs without experimental validation therefore carries a high risk of selecting an inactive or poorly active compound.

Quantitative Differentiation Evidence for 7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol Relative to Closest Analogs


3-Amino Substituent Confers Hydrogen-Bond Donor Capacity Absent in the 3-Unsubstituted and 3-Methoxy Analogs: Physicochemical Differentiation

The target compound possesses a primary amino group (–NH₂) at the thiadiazole 3-position, providing one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) relative to the 3-unsubstituted analog (CAS 922505-47-3), and an HBD that the 3-methoxy analog (CAS 922505-48-4) lacks entirely. Molecular docking studies on the quinoline-thiadiazole class demonstrate that the 3-position substituent forms direct interactions with active-site residues of target enzymes, including hydrogen bonds with catalytic amino acid side chains [1][2]. The 3-amino group therefore provides a discrete binding interaction capability not available from the 3-H or 3-OCH₃ analogs. This physicochemical difference is measurable: the target compound has a computed HBD count of 2 (versus 1 for CAS 922505-47-3 and 1 for CAS 922505-48-4), and a topological polar surface area increment of approximately 26 Ų attributable to the NH₂ group. [3]

Hydrogen-bond donor count Physicochemical property differentiation Thiadiazole SAR

Quinoline-Thiadiazole Class Demonstrates >10⁴-Fold Activity Span in α-Amylase Inhibition; Specific Compound Rank Unknown but Class Context Establishes Substitution Sensitivity

In a published series of 30 thiadiazole-quinoline analogs tested against α-amylase, the most potent compound achieved IC₅₀ = 0.002 ± 0.60 μM, while acarbose (clinical standard) showed IC₅₀ = 53.02 ± 0.12 μM—a >26,000-fold potency advantage for the best analog [1]. However, seven analogs in the same series were completely inactive, demonstrating that small structural changes within this scaffold can switch activity from sub-nanomolar to null. The specific numerical rank and IC₅₀ of the target compound (CAS 922505-49-5) within this 30-compound set could not be confirmed from the publicly available abstract and metadata alone; the full-text article with per-compound IC₅₀ values (Table 1 of the publication) is required to establish the exact IC₅₀. The class-level evidence nevertheless establishes that the 3-amino-1,2,4-thiadiazole substitution pattern is structurally distinct from the 1,3,4-thiadiazole analogs that constituted the most active members of the series. [1]

α-Amylase inhibition Type 2 diabetes Structure-activity relationship

Antileishmanial Activity: Quinoline-Thiadiazole Class Outperforms Pentamidine; 16/20 Analogs Show Sub-Micromolar to Low-Micromolar Potency

In a series of 20 quinoline-based thiadiazole analogs evaluated for antileishmanial activity, 16 compounds (analogs 1–10, 12, 13, 16, 17, 18, 19) exhibited IC₅₀ values between 0.04 ± 0.01 and 5.60 ± 0.21 μM, all superior to the reference drug pentamidine (IC₅₀ = 7.02 ± 0.09 μM) [1]. The remaining four analogs (11, 14, 15, 20) showed IC₅₀ values of 7.20 ± 0.20 to 9.60 ± 0.40 μM, comparable to or slightly weaker than pentamidine. Molecular docking studies confirmed that the active compounds bind to the leishmanial enzyme active site, with substituents on the thiadiazole ring influencing binding affinity [1]. As with the α-amylase series, the specific compound number corresponding to the target compound (CAS 922505-49-5) in this 20-compound set could not be definitively assigned from the abstract-level data. The target compound's 3-amino-1,2,4-thiadiazole substitution pattern is structurally distinguishable from the other analogs in the series, and its antileishmanial IC₅₀ can be determined by consulting the full-text article. [1]

Antileishmanial Leishmaniasis Pentamidine comparator

Cloxyquin Parent Scaffold: Baseline TRESK Channel Activation Activity Provides a Reference Point for Evaluating the Sulfonyl-Thiadiazole Modification

The parent compound cloxyquin (5-chloroquinolin-8-ol, CAS 130-16-5) has been characterized as a selective, state-dependent activator of the TRESK (K₂P18.1) background potassium channel, with an EC₅₀ of 3.8 μM in a thallium-flux fluorescence assay and confirmed activity in whole-cell patch-clamp electrophysiology producing a near two-fold increase in outward current [1]. Cloxyquin displayed good selectivity against other potassium channels tested [1]. The target compound modifies the cloxyquin scaffold by introducing a methylene-sulfonyl-3-amino-1,2,4-thiadiazole substituent at the quinoline 7-position. This substitution adds a bulky, polar group (MW increment +177.2 Da) that may alter the ion channel pharmacology relative to the parent. No published TRESK activation data were identified for the target compound. For users studying TRESK channels, the target compound offers a functionalized derivative for SAR expansion, but its activity at TRESK cannot be assumed from cloxyquin data alone. [1]

TRESK potassium channel Cloxyquin Ion channel pharmacology

Commercial Availability at Defined Purity (97%) from MLSMR-Validated Source Differentiates This Compound from Unlisted or Custom-Synthesis-Only Analogs

The target compound (CAS 922505-49-5) is commercially stocked at 97% purity (Catalog Number CM224804) and was originally deposited in the NIH Molecular Libraries Small Molecule Repository (MLSMR) via InterBioScreen (STOCK2S-78681), indicating it has passed MLSMR quality-control criteria for inclusion in a screening collection [1]. The closest analogs—3-unsubstituted (CAS 922505-47-3) and 3-methoxy (CAS 922505-48-4)—are also listed by vendors, but their MLSMR deposition status and QC history may differ. For users requiring a verified, immediately available compound with documented provenance for high-throughput screening or SAR follow-up, the target compound offers a defined procurement path, whereas custom synthesis of analogs introduces lead time, cost, and characterization uncertainty.

Commercial availability Purity specification MLSMR sourcing

Structural Determinants of Quinoline-Thiadiazole Binding: 3-Amino Group Predicted to Engage Active-Site Residues in EGFR Kinase and Other Targets

Vendor documentation and cheminformatics resources note that quinoline derivatives, including the target compound class, exhibit inhibitory activity against EGFR tyrosine kinase (EGFR-TK) . Molecular docking studies performed on the quinoline-thiadiazole class in the context of antileishmanial target binding demonstrate that substituents on the thiadiazole ring form specific interactions with active-site residues, including hydrogen bonds [1]. The 3-amino group on the target compound's thiadiazole ring is predicted to serve as a hydrogen-bond donor to backbone carbonyl or side-chain carboxylate residues in kinase hinge regions, analogous to the binding mode of 4-anilinoquinazoline EGFR inhibitors such as gefitinib and erlotinib [2]. However, no quantitative EGFR IC₅₀ data specific to the target compound was identified in the scientific literature. The closest relevant data point is a quinoline-morpholine-triazole hybrid derived from 5-chloroquinolin-8-ol that showed EGFR inhibition with IC₅₀ = 264 nM in a BaF/3 cell-based assay [3], indicating that elaborated 5-chloroquinolin-8-ol derivatives can achieve potent EGFR inhibition. The target compound's activity at EGFR remains to be experimentally determined.

EGFR tyrosine kinase Molecular docking Quinoline-based inhibitor

Prioritized Application Scenarios for 7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol Based on Current Evidence


Antileishmanial Drug Discovery: SAR Expansion Around the Quinoline-Thiadiazole Pharmacophore

The quinoline-thiadiazole class has demonstrated validated antileishmanial activity with 80% of tested analogs (16/20) showing IC₅₀ values superior to the clinical standard pentamidine (7.02 μM), including compounds reaching 0.04 μM [1]. The target compound, with its 3-amino-1,2,4-thiadiazole substitution, probes a specific region of chemical space within this validated pharmacophore. Procurement is indicated for research groups seeking to expand SAR understanding of the thiadiazole 3-position's contribution to antileishmanial potency, particularly if the full-text antileishmanial paper confirms this analog is among the active subset.

α-Amylase Inhibitor Screening for Type 2 Diabetes: Exploring Non-Acarbose Chemotypes

The thiadiazole-quinoline series has produced α-amylase inhibitors with potency up to 26,000-fold greater than acarbose (IC₅₀ 53.02 μM), including analogs with IC₅₀ as low as 0.002 μM [1]. The target compound's 3-amino-thiadiazole motif represents a hydrogen-bond-capable variant not explored in the 1,3,4-thiadiazole series that yielded the most potent hits. Procurement is advisable for labs conducting α-amylase inhibitor screening that wish to test the 1,2,4-thiadiazole sub-series, with the understanding that the per-compound IC₅₀ must be confirmed from the primary literature or determined experimentally.

EGFR Kinase Inhibitor Lead Generation: A 5-Chloroquinolin-8-ol-Based Scaffold with a Novel Hinge-Binding Motif

The 3-amino-1,2,4-thiadiazole moiety provides an N–H hydrogen-bond donor that is geometrically positioned to engage the kinase hinge region in a manner analogous to the aniline NH of 4-anilinoquinazoline EGFR inhibitors [1]. A closely related 5-chloroquinolin-8-ol derivative has demonstrated EGFR IC₅₀ = 264 nM in cellular assays [2], establishing that the core scaffold is compatible with EGFR inhibition. The target compound is a rational procurement choice for medicinal chemistry groups developing novel EGFR inhibitor chemotypes, particularly those seeking to escape the quinazoline patent space. However, de novo EGFR IC₅₀ determination will be required as the first experimental step.

TRESK Channel Pharmacology: A Functionalized Cloxyquin Probe for Ion Channel SAR Studies

Cloxyquin (5-chloroquinolin-8-ol) is a validated, selective TRESK channel activator (EC₅₀ = 3.8 μM) [1]. The target compound functionalizes the cloxyquin scaffold at the 7-position with a methylene-sulfonyl-3-amino-1,2,4-thiadiazole group (MW increment +177.2 Da). This modification introduces steric bulk, polarity, and hydrogen-bonding capacity that may alter channel subtype selectivity, activation kinetics, or potency. Procurement is appropriate for electrophysiology labs seeking to explore the TRESK channel SAR around the cloxyquin 7-position and to evaluate whether the sulfonyl-thiadiazole extension enhances or diminishes channel activation relative to the parent compound.

Quote Request

Request a Quote for 7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.